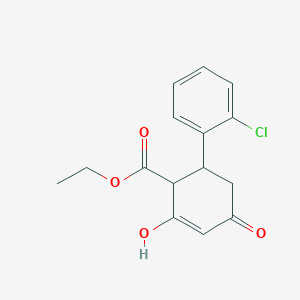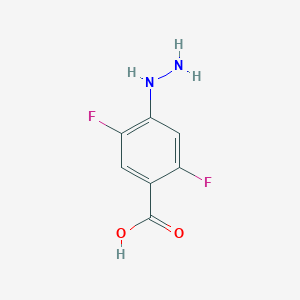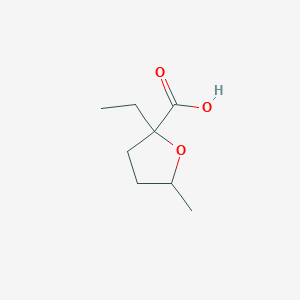
4-Hydroperoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroperoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antimicrobial agents. The compound features a hydroperoxy group attached to a benzenesulfonamide structure, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroperoxybenzenesulfonamide typically involves the introduction of a hydroperoxy group to a benzenesulfonamide precursor. One common method includes the reaction of benzenesulfonamide with hydrogen peroxide in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the hydroperoxy derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. The purification of the final product often involves crystallization or chromatographic techniques to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroperoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can participate in oxidation reactions, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction of the hydroperoxy group can yield the corresponding hydroxylamine or amine derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alcohols under appropriate conditions.
Major Products:
Oxidation: Sulfonic acids, sulfonates.
Reduction: Hydroxylamines, amines.
Substitution: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
4-Hydroperoxybenzenesulfonamide has diverse applications in scientific research:
Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to generate reactive oxygen species.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections and certain types of cancer.
Industry: Utilized in the development of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 4-Hydroperoxybenzenesulfonamide involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. These ROS can induce oxidative stress in microbial cells or cancer cells, leading to cell damage and apoptosis. The compound may also inhibit specific enzymes or pathways critical for cell survival .
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonamide: Lacks the hydroperoxy group, making it less reactive in oxidation reactions.
4-Hydroxybenzenesulfonamide: Contains a hydroxyl group instead of a hydroperoxy group, leading to different reactivity and applications.
Sulfanilamide: A well-known antimicrobial agent with a simpler structure and different mechanism of action
Uniqueness: 4-Hydroperoxybenzenesulfonamide is unique due to its hydroperoxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
165070-56-4 |
|---|---|
Molekularformel |
C6H7NO4S |
Molekulargewicht |
189.19 g/mol |
IUPAC-Name |
4-hydroperoxybenzenesulfonamide |
InChI |
InChI=1S/C6H7NO4S/c7-12(9,10)6-3-1-5(11-8)2-4-6/h1-4,8H,(H2,7,9,10) |
InChI-Schlüssel |
SYJUJRIXXDRSBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OO)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1h-Pyrazolo[1,5-a]indole](/img/structure/B13966487.png)






![4'-Heptyl-[1,1'-bicyclohexyl]-4-one](/img/structure/B13966528.png)
